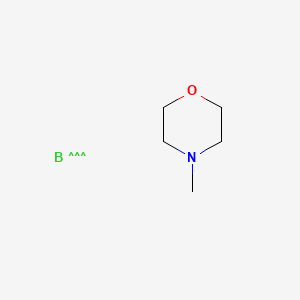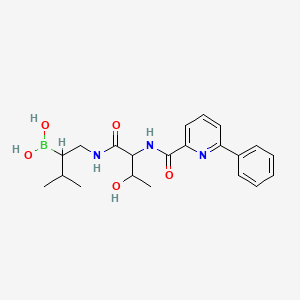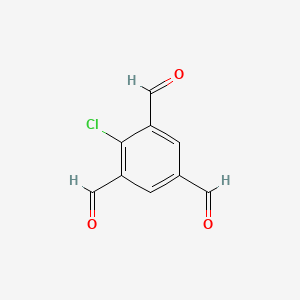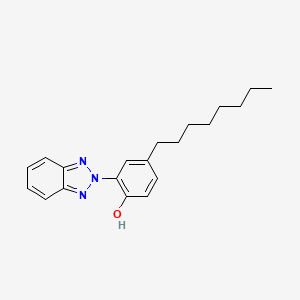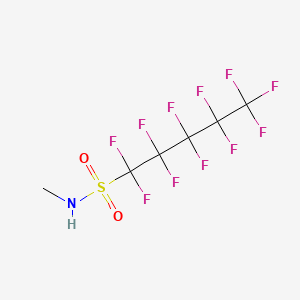![molecular formula C22H28O5 B15288206 (8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meprednisone is a synthetic glucocorticoid, a class of steroid hormones that are used to suppress the immune system and reduce inflammation. It is a methylated derivative of prednisone and is known for its anti-inflammatory and immunosuppressive properties . Meprednisone is used in the treatment of various conditions, including rheumatic diseases, collagen diseases, dermatological conditions, gastrointestinal diseases, respiratory diseases, and ophthalmological diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Meprednisone is synthesized through the methylation of prednisone. . The reaction conditions typically involve the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of meprednisone involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The synthesized meprednisone is then subjected to purification processes such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Meprednisone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Meprednisone can be oxidized using reagents such as potassium permanganate or chromium trioxide in acidic conditions. The oxidation process typically converts the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of meprednisone can be achieved using reagents like lithium aluminum hydride or sodium borohydride. This process reduces the ketone groups to hydroxyl groups.
Substitution: Substitution reactions involve the replacement of functional groups in the meprednisone molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of meprednisone can yield compounds with additional ketone or carboxylic acid groups, while reduction can produce compounds with more hydroxyl groups. Substitution reactions can result in the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
Meprednisone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, meprednisone is used as a model compound for studying the reactivity and stability of glucocorticoids. It is also used in the development of new synthetic methods and reaction mechanisms.
Biology: In biological research, meprednisone is used to study the effects of glucocorticoids on cellular processes, including gene expression, protein synthesis, and cell signaling pathways.
Medicine: In medicine, meprednisone is used in clinical research to investigate its therapeutic potential in treating various inflammatory and autoimmune diseases. It is also used in pharmacological studies to understand its mechanism of action and pharmacokinetics.
Industry: In the pharmaceutical industry, meprednisone is used in the development and production of anti-inflammatory and immunosuppressive drugs. .
Mécanisme D'action
Meprednisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. Upon binding, the meprednisone-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes . This regulation leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins, resulting in reduced inflammation and immune response . The molecular targets and pathways involved in the mechanism of action of meprednisone include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs) in the DNA .
Comparaison Avec Des Composés Similaires
Meprednisone is similar to other glucocorticoids such as prednisone and methylprednisolone . it has unique properties that distinguish it from these compounds.
Prednisone: Both meprednisone and prednisone are used to treat inflammatory and autoimmune conditions.
Methylprednisolone: Methylprednisolone is another glucocorticoid with similar uses as meprednisone. It is more potent than prednisone and has a different pharmacokinetic profile. .
List of Similar Compounds
- Prednisone
- Methylprednisolone
- Hydrocortisone
- Dexamethasone
- Betamethasone
These compounds share similar mechanisms of action but differ in their potency, pharmacokinetics, and clinical applications .
Propriétés
Formule moléculaire |
C22H28O5 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16?,19?,20-,21-,22-/m0/s1 |
Clé InChI |
PIDANAQULIKBQS-DMSNIJRXSA-N |
SMILES isomérique |
C[C@H]1CC2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


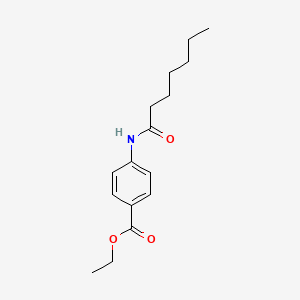
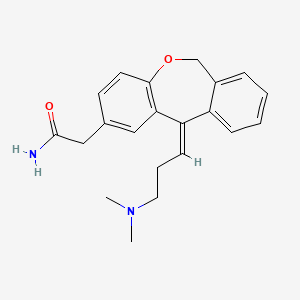
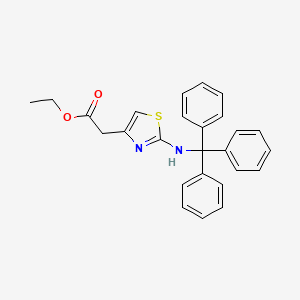
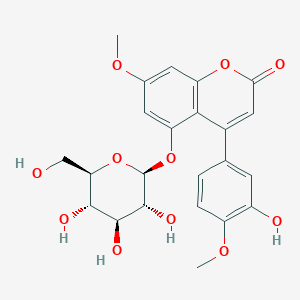
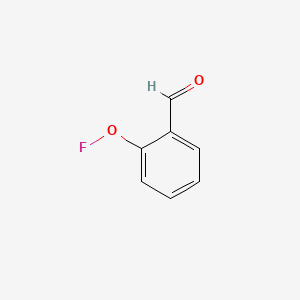
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
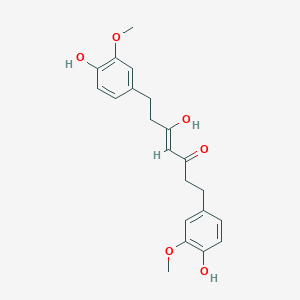
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
